2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
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Overview
Description
2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a thiazole ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and a butanedioic acid moiety esterified with 4-methylbenzoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the pyridine ring separately. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions. The pyridine ring, substituted with chlorine and trifluoromethyl groups, can be synthesized through various methods, including the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents .
The final step involves the coupling of the thiazole and pyridine rings through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors for the Hantzsch thiazole synthesis and the use of automated systems for the coupling reactions. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield imines or nitriles, while nucleophilic substitution of the chlorine atom can yield various substituted pyridine derivatives .
Scientific Research Applications
2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-(aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Uniqueness
Compared to similar compounds, 2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide exhibits unique structural features, such as the presence of both thiazole and pyridine rings, which contribute to its distinct chemical and biological properties. The combination of these rings with the trifluoromethyl and chlorine substituents enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C32H28ClF3N4O9S |
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Molecular Weight |
737.1 g/mol |
IUPAC Name |
2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.C12H10ClF3N4OS/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-5(17)11-19-4-8(22-11)10(21)20-9-2-6(12(14,15)16)7(13)3-18-9/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2-5H,17H2,1H3,(H,18,20,21) |
InChI Key |
RUGCKPWHXJYSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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